molecular formula C8H7NO6 B6160319 methyl 2,6-dihydroxy-3-nitrobenzoate CAS No. 30578-88-2

methyl 2,6-dihydroxy-3-nitrobenzoate

Cat. No.: B6160319
CAS No.: 30578-88-2
M. Wt: 213.1
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Description

Significance of Nitroaromatic Compounds in Contemporary Chemical Research

Nitroaromatic compounds, which are organic molecules containing one or more nitro groups (–NO2) attached to an aromatic ring, are of substantial importance in modern chemical research. nih.govnih.gov This class of compounds is integral to the synthesis of a diverse range of commercially valuable products, including dyes, polymers, pesticides, and explosives. nih.govnih.gov The strong electron-withdrawing nature of the nitro group significantly influences the chemical and physical properties of the aromatic ring, making these compounds valuable intermediates in the synthesis of other complex molecules. nih.gov For instance, the reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a route to anilines and their derivatives, which are key building blocks for many pharmaceuticals. scielo.br

The presence of the nitro group also imparts specific biological activities to these molecules. Many nitroaromatic compounds have been investigated for their therapeutic potential, with some being developed into drugs. scielo.brnih.govnih.gov For example, nitro-derivatives of benzoic acid have shown promising activity against M. tuberculosis. nih.govnih.gov However, the chemical stability and resistance to degradation of many nitroaromatic compounds also raise environmental concerns, as they can be persistent pollutants. nih.govnih.gov This has spurred research into their biodegradation and has led to the discovery of microorganisms capable of metabolizing these compounds. nih.govnih.gov

Overview of Dihydroxybenzoate Esters: Synthetic Utility and Functional Diversity

Dihydroxybenzoate esters are a class of organic compounds characterized by a benzene (B151609) ring substituted with two hydroxyl (–OH) groups and a carboxylate ester group. These compounds are valuable in organic synthesis due to the versatile reactivity of the functional groups. The hydroxyl groups can be alkylated, acylated, or used to direct further electrophilic aromatic substitution, while the ester group can be hydrolyzed, reduced, or converted to other functional groups.

Methyl 2,6-dihydroxybenzoate (B8749050), the parent compound for the title molecule, can be synthesized by the esterification of 2,6-dihydroxybenzoic acid. The arrangement of the hydroxyl groups and the ester functionality allows for unique intramolecular interactions, such as hydrogen bonding, which can influence the molecule's conformation and reactivity. Dihydroxybenzoate derivatives are found in natural products and have been explored for various applications, including in the development of materials with specific optical or biological properties.

Historical and Current Academic Perspectives on Substituted Benzoates

Substituted benzoates have a long history in chemical research and industry. The nitration of methyl benzoate (B1203000), for example, is a classic reaction in organic chemistry, typically yielding the meta-substituted product due to the directing effect of the ester group. mdpi.com Historically, research focused on understanding the fundamentals of electrophilic aromatic substitution and the directing effects of various functional groups.

In recent years, academic interest in substituted benzoates has expanded significantly. Researchers are exploring new synthetic methodologies to create highly functionalized benzoate derivatives with specific substitution patterns. nih.govnih.govrsc.orgdntb.gov.uaresearchgate.net There is a growing focus on the biological activities of these compounds, with studies investigating their potential as antimicrobial, anti-inflammatory, and anticancer agents. nih.govnih.govresearchgate.netgaacademy.org For instance, certain nitrobenzoate esters have demonstrated significant activity against various microbial strains. nih.govnih.govresearchgate.net Furthermore, the unique photophysical properties of some substituted benzoates are being investigated for applications in materials science, such as in the development of fluorescent probes and other advanced materials. qu.edu.qaresearchgate.netresearchgate.netnih.gov

Research Gaps and Future Directions in the Study of Methyl 2,6-dihydroxy-3-nitrobenzoate

While the broader classes of nitroaromatics and dihydroxybenzoates have been studied, the specific compound this compound remains a relatively underexplored area of research. A significant portion of the existing literature focuses on its synthesis and basic characterization. uky.edu Several research gaps and potential future directions can be identified:

Exploration of Biological Activity: Given that nitrobenzoates have shown promise as antimicrobial agents, a thorough investigation into the biological activity of this compound is warranted. nih.govnih.gov Screening this compound against a panel of bacteria and fungi could reveal potential therapeutic applications. The presence of two hydroxyl groups in addition to the nitro group may lead to unique structure-activity relationships.

Advanced Synthetic Applications: The current synthetic focus has been on the preparation of the compound itself. Future research could explore its utility as a building block for more complex molecules. The three different functional groups (ester, hydroxyl, and nitro) offer a platform for selective chemical transformations, enabling the synthesis of a variety of derivatives with potentially interesting properties.

Photophysical Properties: The combination of electron-donating hydroxyl groups and an electron-withdrawing nitro group on the same aromatic ring suggests that this compound may possess interesting photophysical properties. qu.edu.qaresearchgate.netnih.gov Studies on its absorption and fluorescence characteristics could uncover applications in areas such as fluorescent sensing or as a component in optoelectronic materials.

Computational and Mechanistic Studies: Detailed computational studies could provide deeper insights into the electronic structure, reactivity, and potential reaction mechanisms of this molecule. researchgate.net For example, theoretical calculations could help predict its behavior in various chemical reactions and guide the design of new synthetic strategies. Understanding the intramolecular hydrogen bonding and its effect on the compound's properties would also be a valuable area of investigation. uky.edu

Coordination Chemistry: The presence of multiple potential coordination sites (hydroxyl and nitro groups) suggests that this compound could act as a ligand for metal ions. The synthesis and characterization of metal complexes with this ligand could lead to new materials with catalytic or magnetic properties.

Data Tables

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₇NO₅
Molecular Weight 197.15 g/mol
Appearance Yellowish solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in ethyl acetate

Note: Some physical properties are not yet fully characterized in the literature.

Spectroscopic Data for this compound

SpectroscopyData
¹H NMR δ (ppm): 11.58 (s, 1H, OH), 8.16 (d, 1H), 6.60 (d, 1H), 3.96 (s, 3H, OCH₃)
¹³C NMR Not available
Infrared (IR) Not available
Mass Spectrometry (MS) Not available

Note: The provided ¹H NMR data is a representative spectrum and may vary depending on the solvent and experimental conditions. Comprehensive spectroscopic data is not widely available in the literature.

Properties

CAS No.

30578-88-2

Molecular Formula

C8H7NO6

Molecular Weight

213.1

Purity

95

Origin of Product

United States

Ii. Synthetic Methodologies and Precursors

Established Synthetic Pathways for Methyl 2,6-Dihydroxy-3-Nitrobenzoate

Traditional synthetic routes are characterized by their reliance on foundational reactions that, while effective, often involve harsh conditions and generate significant waste. These methods typically begin with a suitably substituted benzoic acid or benzene (B151609) derivative.

The formation of the methyl ester group is a critical step in the synthesis. The most common method employed is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. pbworks.com In this context, the precursor, 2,6-dihydroxybenzoic acid, is reacted with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. pbworks.commdpi.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. pbworks.com The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester and regenerate the acid catalyst. pbworks.comyoutube.com Since this is an equilibrium reaction, using a large excess of methanol or removing water as it forms is crucial to drive the reaction towards the product, in accordance with Le Châtelier's principle. tcu.edu

Alternative esterification methods exist, such as reacting the carboxylic acid with thionyl chloride to form an acyl chloride, which then readily reacts with methanol. However, the Fischer esterification remains a widely used, cost-effective approach for producing methyl benzoate (B1203000) derivatives.

Table 1: Comparison of Common Esterification Catalysts for Benzoic Acid Derivatives

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Acid H₂SO₄, HCl, p-TsOHHigh catalytic activity, low cost. mdpi.comCorrosive, difficult to separate from product, generates acidic waste. mdpi.com
Heterogeneous Acid Amberlyst-15, Zeolites, NafionNon-corrosive, easily separable and reusable, environmentally friendlier. mdpi.comresearchgate.netCan have lower activity, potential for pore size limitations with large molecules. mdpi.com
Lewis Acid Zr/Ti oxides, Fe₂(SO₄)₃Can be used in solid form, potentially avoiding strong Brønsted acids. mdpi.comresearchgate.netMay require co-catalysts or higher temperatures. mdpi.com

The introduction of the nitro (—NO₂) group at the C-3 position of the methyl 2,6-dihydroxybenzoate (B8749050) ring is a challenge in regioselectivity. The benzene ring possesses three substituents with competing directing effects. The two hydroxyl (—OH) groups are powerful activating groups and are ortho, para-directors. libretexts.orgmasterorganicchemistry.combyjus.com The methyl ester (—COOCH₃) group is a deactivating group and a meta-director. masterorganicchemistry.comyoutube.com

Given that the hydroxyl groups at C-2 and C-6 are present, they strongly direct incoming electrophiles to the ortho and para positions relative to them. The position para to the C-2 hydroxyl is C-5, and the position para to the C-6 hydroxyl is C-3. The positions ortho to the C-2 hydroxyl are C-1 (substituted) and C-3. The positions ortho to the C-6 hydroxyl are C-1 (substituted) and C-5. The C-4 position is meta to both hydroxyl groups. The ester group at C-1 directs to the meta positions, C-3 and C-5.

The confluence of these directing effects favors substitution at the C-3 and C-5 positions. Achieving high selectivity for the C-3 position requires careful control of reaction conditions. Standard nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is often too aggressive for highly activated rings like phenols, leading to over-nitration and oxidation byproducts. researchgate.netnih.gov

Strategies to control regioselectivity in the nitration of phenols include:

Milder Nitrating Agents: Using dilute nitric acid or metal nitrates, such as copper(II) nitrate (B79036) (Cu(NO₃)₂), can provide a more controlled reaction, favoring mono-nitration. byjus.comresearchgate.net Cu(NO₃)₂ in acetic acid has been shown to be an effective reagent for the regioselective mono-nitration of various phenolic compounds. researchgate.netacs.org

Temperature Control: Performing the reaction at low temperatures (e.g., 298 K or lower) helps to manage the high reactivity of the phenolic substrate and improve selectivity. byjus.com

Catalytic Approaches: The use of catalytic antibodies has been demonstrated to induce regioselectivity in phenol (B47542) nitration, favoring the formation of the ortho-nitrophenol. nih.gov This highlights the potential for biocatalysis in controlling reaction outcomes.

A common and logical synthetic route starts with the commercially available 2,6-dihydroxybenzoic acid. prepchem.comnih.govsigmaaldrich.com The synthesis proceeds in two distinct steps:

Esterification: 2,6-dihydroxybenzoic acid is first converted to its corresponding methyl ester, methyl 2,6-dihydroxybenzoate . This is typically achieved via Fischer esterification, where the acid is refluxed with a large excess of methanol and a catalytic amount of concentrated sulfuric acid for an extended period (e.g., 24 hours). prepchem.com After the reaction, the mixture is cooled, and the product is isolated, often by neutralization and extraction.

Nitration: The resulting methyl 2,6-dihydroxybenzoate is then subjected to a carefully controlled nitration reaction. This step involves treating the ester with a nitrating agent, such as nitric acid, often in a solvent like ethyl acetate. The reaction conditions must be managed to selectively introduce a single nitro group at the C-3 position, yielding the final product, This compound .

Exploration of Novel and Optimized Synthetic Protocols

Reflecting broader trends in chemical manufacturing, research has focused on developing more sustainable and efficient methods for synthesizing nitrated phenolic esters. These novel approaches aim to reduce waste, avoid hazardous reagents, and improve reaction efficiency and selectivity.

Green chemistry principles are increasingly being applied to both the esterification and nitration steps.

For esterification , green approaches focus on replacing corrosive homogeneous catalysts. The use of solid, reusable acid catalysts like supported iron oxide nanoparticles, zeolites, or sulfonic acid resins (e.g., Amberlyst-15) simplifies product purification and minimizes acid waste. mdpi.commdpi.com Furthermore, performing reactions under solvent-free conditions, where the alcohol reactant also serves as the solvent, reduces volatile organic compound (VOC) emissions. mdpi.comcmu.edu

For nitration , green methods aim to replace the hazardous nitric acid/sulfuric acid mixture.

Solid-Supported Reagents: Using metal nitrates (e.g., NaNO₃) combined with solid acid supports like wet silica (B1680970) gel (SiO₂) or inorganic acidic salts [Mg(HSO₄)₂] provides a heterogeneous system that is milder and easier to handle. nih.gov Bismuth nitrate on montmorillonite (B579905) KSF clay has also been reported as an effective green nitration catalyst. google.com

Alternative Nitrating Agents: Tert-butyl nitrite (B80452) is being explored as a milder nitrating agent that can operate under ambient, open-air conditions, significantly reducing energy expenditure and waste. dtic.mil

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for both esterification and nitration, often leading to higher yields and fewer byproducts. acs.orgrsc.org This technique is particularly advantageous for equilibrium-limited reactions like Fischer esterification when conducted in sealed vessels.

The development of advanced catalysts is central to optimizing the synthesis of this compound.

In esterification , the focus is on robust, recyclable heterogeneous catalysts. Zirconium/titanium solid acids have shown high activity for the esterification of various benzoic acids with methanol, functioning as effective Lewis acid catalysts without the need for additional Brønsted acids. mdpi.comresearchgate.net Supported iron oxide nanoparticles have also proven to be highly efficient and can be reused multiple times without significant loss of activity. mdpi.com

Table 2: Selected Heterogeneous Catalysts for Esterification

CatalystSubstratesConditionsKey Finding
Zr/Ti Solid Acid Various benzoic acids + MethanolNot specifiedHigh catalytic activity; functions as a Lewis acid without Brønsted acid co-catalyst. mdpi.com
FeNP@SBA-15 Benzoic acid + Methanol0.1 mol%, Methanol reflux, 6hQuantitative yield; catalyst reusable for 10 cycles without significant activity loss. mdpi.com
Amberlyst-15 Fatty acids + AlcoholsNot specifiedEffective heterogeneous acid catalyst, though with thermal limitations (degrades ≥ 120 °C). mdpi.com
Montmorillonite Clays Stearic acid + Butanol150 °CGood catalytic activity, with KSF/0 showing the best performance. researchgate.net

In nitration , catalysis is key to achieving the required regioselectivity. As mentioned, metal nitrates like Cu(NO₃)₂ can act as catalysts or reagents to provide milder conditions and better control over the reaction. researchgate.net The development of biocatalysts, such as specifically designed catalytic antibodies, represents a frontier in achieving near-perfect regioselectivity by creating an enzyme-like active site that orients the substrate for a specific outcome. nih.gov These advanced catalytic systems offer the potential for highly efficient, selective, and environmentally sound production of complex molecules like this compound.

Precursor Synthesis and Reactivity Profiles Leading to this compound

The immediate precursor to the title compound is methyl 2,6-dihydroxybenzoate. nih.govsigmaaldrich.com The synthesis of this precursor is typically achieved through the Fischer esterification of 2,6-dihydroxybenzoic acid. This reaction involves heating the acid in methanol with a catalytic amount of concentrated sulfuric acid. uky.edu

The reactivity of methyl 2,6-dihydroxybenzoate is dominated by the directing effects of its substituents during electrophilic aromatic substitution. The two hydroxyl groups are powerful activating, ortho-para directing groups, while the methyl ester group is a deactivating, meta-directing group. The subsequent nitration of methyl 2,6-dihydroxybenzoate with nitric acid yields this compound. researchgate.netgoogle.com The nitronium ion (NO₂⁺), formed from the reaction of nitric and sulfuric acid, acts as the electrophile. orgsyn.org The hydroxyl groups direct the incoming nitro group to a position ortho or para to them. Given the substitution pattern, the nitro group is directed to the C3 or C5 position. The steric hindrance and electronic effects of the existing substituents favor nitration at the C3 position.

Derivatization Strategies and Analogue Synthesis

The functional groups of this compound offer various pathways for derivatization and the creation of analogues. These modifications are crucial for exploring structure-activity relationships and for use in further synthetic applications.

Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine, a common and synthetically useful transformation. This conversion can be achieved using a variety of reducing agents. Catalytic hydrogenation using hydrogen gas with a palladium-on-carbon (H₂/Pd-C) or Raney nickel catalyst is a highly effective method. orgsyn.org Alternative reagents include metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or zinc (Zn) in acetic acid. nih.gov Tin(II) chloride (SnCl₂) also provides a mild method for this reduction. nih.gov These methods allow for the selective reduction of the nitro group in the presence of other reducible functionalities, such as the ester. nih.gov

Modification of Hydroxyl Groups: The two hydroxyl groups on the benzene ring can undergo various transformations typical of phenols. One common modification is etherification, such as the Williamson ether synthesis, where the hydroxyl groups are deprotonated with a base to form phenoxides, which then react with an alkyl halide to form an ether. Another potential modification is esterification of the phenolic hydroxyls, which would typically require more forcing conditions than the initial carboxylic acid esterification. These transformations allow for the synthesis of a diverse range of derivatives with altered electronic and steric properties.

The synthesis of structural analogues of this compound is essential for investigating how specific structural features influence biological or chemical activity. By systematically altering the functional groups or their positions on the aromatic ring, researchers can probe molecular mechanisms and develop compounds with tailored properties.

Several analogues are synthesized for various research purposes:

Methyl 2-hydroxy-3-nitrobenzoate: This analogue, lacking the C6 hydroxyl group, is synthesized by the nitration of methyl salicylate. researchgate.net It serves as an intermediate in organic synthesis and is used in the development of functional materials and drugs. researchgate.net

Methyl 3,4-dihydroxy-5-nitrobenzoate: This isomer is used as a building block in the synthesis of pharmaceuticals and agrochemicals. google.com Its biological activity is studied in the context of enzyme inhibition, serving as a model to understand the behavior of nitroaromatic compounds in biological systems. google.com

Methyl 2,6-dichloro-3-nitrobenzoate: In this analogue, the hydroxyl groups are replaced by chlorine atoms. nih.gov This substitution significantly alters the electronic properties of the ring. The nitro group on this analogue can be reduced to an amine, and the chlorine atoms can be subjected to nucleophilic substitution, making it a versatile intermediate. nih.gov Its potential as an antibacterial agent has been explored. nih.gov

Methyl 2-(bromomethyl)-3-nitrobenzoate: This analogue is a key intermediate in the synthesis of Lenalidomide. orgsyn.org It is prepared from methyl 2-methyl-3-nitrobenzoate via radical bromination. orgsyn.org Its utility in this multi-step synthesis highlights how nitrobenzoate derivatives serve as crucial components in the construction of complex pharmaceutical agents. orgsyn.org

The study of these and other related molecules, such as methyl 2,4-dihydroxy-3,6-dimethylbenzoate and various halogenated nitrobenzoates, provides insight into structure-activity relationships that are fundamental to medicinal chemistry and materials science. sigmaaldrich.combldpharm.com

Iii. Chemical Reactivity and Mechanistic Investigations

Hydrolytic Stability and Ester Cleavage Mechanisms of Methyl 2,6-dihydroxy-3-nitrobenzoate

The hydrolysis of an ester to its corresponding carboxylic acid and alcohol is a fundamental reaction, typically catalyzed by acid or base. researchgate.netnih.govpsu.edu For this compound, this would involve the cleavage of the methyl ester to form 2,6-dihydroxy-3-nitrobenzoic acid and methanol (B129727).

While specific kinetic and thermodynamic parameters for the hydrolysis of this compound are not extensively documented in publicly available literature, the stability of the ester can be inferred from established chemical principles. The most significant factor governing its hydrolytic stability is steric hindrance. The ester group is flanked by two hydroxyl groups at the ortho positions. This arrangement creates significant steric shielding around the carbonyl carbon, making it difficult for a nucleophile, such as a hydroxide (B78521) ion or a water molecule, to approach and initiate the cleavage reaction.

Studies on analogous compounds, such as methyl 2,6-dimethylbenzoate, have demonstrated that ortho-substitution dramatically decreases the rate of hydrolysis compared to less hindered esters like methyl benzoate (B1203000). nih.gov This steric inhibition of esterolysis is a well-established phenomenon. Therefore, this compound is expected to be highly resistant to hydrolysis under standard conditions. While the electron-withdrawing nature of the nitro group would electronically activate the carbonyl group toward nucleophilic attack, this electronic effect is largely negated by the overwhelming steric hindrance from the ortho-hydroxyls. nih.gov

Ester hydrolysis can proceed through different mechanisms depending on the pH of the solution. researchgate.netresearchgate.net

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Base-Catalyzed (Saponification): In alkaline conditions, the hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon. This pathway is generally faster than the acid-catalyzed or neutral pathways. nih.govnih.gov

For this compound, even under forcing conditions of high or low pH, the rate of hydrolysis is expected to be exceptionally low due to the aforementioned steric hindrance. The choice of solvent system could play a minor role; polar protic solvents might facilitate proton transfer, but they are unlikely to overcome the significant steric barrier to cleavage. Forcing conditions, such as high temperatures in conjunction with strong acid or base, would likely be required to achieve any significant degree of hydrolysis. psu.edu

Reduction Reactions of the Aromatic Nitro Group

The reduction of the aromatic nitro group to an amino group is a pivotal transformation in organic synthesis, as it converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing amine. masterorganicchemistry.com This reaction is highly relevant for this compound, potentially yielding methyl 3-amino-2,6-dihydroxybenzoate.

A variety of methods are available for the reduction of aromatic nitro groups, many of which offer high chemoselectivity, leaving other functional groups like esters and phenols intact. organic-chemistry.orgd-nb.infocommonorganicchemistry.com

Reduction Method Reagents/Catalyst Typical Conditions Selectivity Notes
Catalytic Hydrogenation H₂, Pd/CMethanol or Ethanol solvent, room temp.Highly effective and clean. Tolerates ester and phenol (B47542) groups. Can sometimes reduce other groups (e.g., C=C bonds) if present. commonorganicchemistry.com
H₂, Raney NiEthanol/Water solventUseful when dehalogenation is a concern for halogenated substrates. Also effective for nitro group reduction. commonorganicchemistry.com
Chemical Reduction Fe / HCl or Acetic AcidAqueous/alcoholic solvent, heatClassic, inexpensive method. Generally tolerates esters. masterorganicchemistry.com
SnCl₂ / HClAlcoholic solventA mild and selective method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com
Zn / Acetic Acid or NH₄ClAqueous/alcoholic solventAnother mild metal/acid system for selective nitro reduction. commonorganicchemistry.comwikipedia.org
NaBH₄ / FeCl₂Methanol/Water solventA modified borohydride (B1222165) system that shows high selectivity for nitro group reduction over ester groups. d-nb.info

For the conversion of this compound to methyl 3-amino-2,6-dihydroxybenzoate, catalytic hydrogenation with palladium on carbon (Pd/C) is a highly suitable method. This approach has been successfully used for the reduction of the closely related methyl 2-methyl-3-nitrobenzoate, demonstrating its compatibility with the methyl benzoate moiety. google.com Chemical reductions using reagents like SnCl₂ or Fe/acid are also viable strategies that would preserve the ester and hydroxyl functionalities. d-nb.infocommonorganicchemistry.com

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. nih.gov The exact pathway can vary slightly with the reducing agent and conditions, but the general transformation follows a well-established sequence.

The two primary mechanistic routes are:

Direct Hydrogenation Pathway: This is common in catalytic hydrogenation. The nitro group is sequentially reduced.

Ar-NO₂ (Nitroarene) → Ar-N=O (Nitrosoarene)

Ar-N=OAr-NHOH (Arylhydroxylamine)

Ar-NHOHAr-NH₂ (Arylamine)

Electron Transfer Pathway: This is more characteristic of reductions involving dissolving metals (like Fe, Sn, or Zn in acid). It involves single electron transfers from the metal surface, followed by protonation steps.

Under both mechanisms, the nitroso and hydroxylamine (B1172632) species are key intermediates. nih.govorientjchem.org The reduction of the nitroso intermediate is typically very fast, making it difficult to isolate. nih.gov However, under specific, controlled conditions, the reaction can be stopped at the hydroxylamine stage. For example, reduction with zinc dust in aqueous ammonium (B1175870) chloride or with rhodium on carbon and hydrazine (B178648) can selectively yield N-arylhydroxylamines. wikipedia.org This offers a potential pathway to synthesize methyl 3-(hydroxylamino)-2,6-dihydroxybenzoate from the parent nitro compound.

Electrophilic and Nucleophilic Aromatic Substitution on the Nitro-Dihydroxybenzoate Scaffold

The existing substituents on the benzene (B151609) ring of this compound dictate the feasibility and outcome of further substitution reactions.

Activating Groups: The two hydroxyl (-OH) groups are strong activators and ortho-, para-directors due to their ability to donate electron density to the ring via resonance.

Deactivating Groups: The nitro (-NO₂) and methyl ester (-COOCH₃) groups are strong and moderate deactivators, respectively. They withdraw electron density from the ring and are meta-directors. quora.com

Electrophilic Aromatic Substitution (EAS): The synthesis of this compound itself is achieved through an electrophilic nitration of methyl 2,6-dihydroxybenzoate (B8749050), where the incoming nitronium ion (NO₂⁺) is directed to the C3 position by the powerful activating influence of the two ortho/para-directing hydroxyl groups. uky.edu

For any subsequent EAS reaction on the this compound scaffold, the directing effects of the substituents must be considered. The available positions on the ring are C4 and C5.

Position Relationship to -OH (at C2) Relationship to -OH (at C6) Relationship to -NO₂ (at C3) Relationship to -COOCH₃ (at C1) Predicted Reactivity
C4 metaorthoorthometaDisfavored due to being meta to one activating group and ortho to a deactivating group.
C5 paraorthometametaFavored. This position is ortho and para to the strongly activating hydroxyl groups and meta to the deactivating groups.

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism typically requires two key features on the aromatic ring: (1) one or more strong electron-withdrawing groups (like a nitro group) and (2) a good leaving group (such as a halide) positioned ortho or para to the electron-withdrawing group.

In this compound, the ring is activated towards nucleophilic attack by the nitro group. However, there are no suitable leaving groups (like Cl, Br, or F) on the ring. The hydroxyl groups and hydrogen atoms are not viable leaving groups under typical SNAr conditions. Consequently, this compound is not expected to undergo nucleophilic aromatic substitution via the classical SNAr pathway.

Investigation of Ring Activation/Deactivation by Substituents

The susceptibility of an aromatic ring to electrophilic attack is determined by the electron-donating or electron-withdrawing nature of its substituents. Groups that donate electron density to the ring are termed "activating," as they increase the reaction rate compared to benzene, while "deactivating" groups withdraw electron density, slowing the reaction. nih.gov

In this compound, the substituents exhibit opposing effects:

Hydroxyl (-OH) Groups : Located at the C2 and C6 positions, the two hydroxyl groups are potent activating groups. Their oxygen atoms possess lone pairs of electrons that can be donated into the aromatic ring via resonance. This p-π conjugation significantly increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. nih.govcapes.gov.br Phenol (C₆H₅OH), for instance, undergoes nitration a thousand times faster than benzene. capes.gov.br

Nitro (-NO₂) Group : Positioned at C3, the nitro group is one of the most powerful deactivating groups. It strongly withdraws electron density from the ring through both a negative inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms, and a negative resonance effect (-M). nih.govcapes.gov.br This withdrawal of electron density makes the ring significantly less reactive towards electrophiles; nitrobenzene (B124822) reacts millions of times more slowly than benzene. capes.gov.br

Methyl Ester (-COOCH₃) Group : The methyl ester group at C1 is also deactivating. The carbonyl (C=O) portion withdraws electron density from the aromatic ring through resonance, making the ring electron-deficient. researchgate.net

Table 1: Influence of Substituents on the Aromatic Ring of this compound

SubstituentPositionEffect on RingDirecting InfluenceMechanism of Effect
-COOCH₃C1DeactivatingMeta-M (Resonance), -I (Inductive)
-OHC2ActivatingOrtho, Para+M (Resonance), -I (Inductive)
-NO₂C3DeactivatingMeta-M (Resonance), -I (Inductive)
-OHC6ActivatingOrtho, Para+M (Resonance), -I (Inductive)

Regioselectivity and Reaction Product Analysis

Regioselectivity in electrophilic aromatic substitution refers to the preferential position at which an electrophile attacks the substituted ring. This is dictated by the directing effects of the existing substituents.

The -OH groups at C2 and C6 are ortho, para-directors.

The C2-OH group directs incoming electrophiles to positions C1 (occupied), C3 (occupied), and C5.

The C6-OH group directs to positions C1 (occupied), C5, and C7 (non-existent on a benzene ring).

The -NO₂ group at C3 is a meta-director.

It directs incoming electrophiles to positions C1 (occupied) and C5.

The -COOCH₃ group at C1 is also a meta-director.

It directs to positions C3 (occupied) and C5.

Remarkably, all substituents, whether activating or deactivating, direct a potential incoming electrophile to the C5 position. This concerted directing effect suggests that any further electrophilic substitution on the this compound ring would be highly regioselective, yielding predominantly the C5-substituted product. The position is activated by both hydroxyl groups and is the meta-position relative to both deactivating groups. This makes C5 the unequivocal site of highest electron density and the most favorable for electrophilic attack.

Redox Chemistry of this compound

The redox chemistry of this molecule is characterized by the electrochemical properties of its nitro and dihydroxyl functional groups. The nitro group is prone to reduction, while the phenolic hydroxyl groups are susceptible to oxidation.

Electrochemical Characterization and Redox Potentials

The electrochemical behavior of this compound can be inferred from studies on similar compounds like nitrophenols and other nitroaromatics.

The reduction of the nitro group is a key electrochemical feature. Nitroaromatic compounds undergo reduction at an electrode surface, with the potential depending on the other substituents on the ring. nih.gov In cyclic voltammetry, nitrobenzene derivatives typically show an irreversible reduction peak corresponding to the formation of a nitro radical anion in the first step. nih.gov For example, the direct reduction of methyl-2-nitrobenzoate shows an irreversible wave at approximately -0.35 V vs Ag/AgCl. nih.gov The reduction of the nitro group in nitrophenols is also a well-defined process, though the exact potential is influenced by pH and the isomer's structure. researchgate.netcapes.gov.br Given the presence of electron-donating hydroxyl groups, the reduction potential for the nitro group in this compound is expected to be more negative than that of nitrobenzene itself.

The oxidation of the phenolic hydroxyl groups also contributes to the molecule's electrochemical profile. Phenols can be oxidized to phenoxyl radicals. Studies on nitrophenols show that ortho- and para-nitrophenol are susceptible to electrochemical oxidation, with an oxidation potential around 1.5 V, whereas meta-nitrophenol is more resistant to oxidation. The two hydroxyl groups in this compound, being ortho and para to each other (in a sense, across the ester), would be expected to undergo oxidation, likely at a potential influenced by the deactivating nitro and ester groups.

Generation and Reactivity of Radical Intermediates

Redox reactions of this compound involve the formation of highly reactive radical intermediates.

Nitro Radical Anions : The one-electron reduction of the nitro group generates a nitro radical anion (ArNO₂⁻•). nih.govnih.gov This is often the initial, rate-limiting step in the biological activity and further reduction of nitroaromatic compounds. nih.gov While these radical anions can be relatively unreactive on their own, they are key intermediates. nih.gov They can react with molecular oxygen in a process called "futile metabolism" to produce a superoxide (B77818) radical (O₂⁻•), regenerating the parent nitro compound. nih.gov Alternatively, the nitro radical anion can undergo further reduction to form nitroso, hydroxylamine, and ultimately amine (-NH₂) species. The reactivity of these radical anions can be harnessed in synthetic chemistry for cyclization and other reactions. chemrxiv.org

Phenoxyl Radicals : The oxidation of the phenolic hydroxyl groups leads to the formation of phenoxyl radicals. These radicals are intermediates in the metabolism and toxicity of phenolic compounds. nih.gov Phenoxyl radicals can engage in various reactions; for instance, they can be reduced back to the parent phenol by thiols like glutathione (B108866), which in turn generates thiyl radicals and reactive oxygen species (ROS) such as superoxide. nih.gov The generation of these secondary radicals can lead to oxidative damage to other biological molecules. nih.gov The reactivity of phenoxyl radicals is also dependent on the ring's substituents. capes.gov.br

The dual presence of reducible and oxidizable moieties makes the redox chemistry of this compound complex, with the potential to generate multiple radical species that can participate in a variety of subsequent chemical transformations.

Iv. Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of methyl 2,6-dihydroxy-3-nitrobenzoate in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, each proton and carbon atom can be unambiguously assigned.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts and multiplicities can be accurately predicted based on the electronic environment of each nucleus. The strong electron-withdrawing effects of the nitro group and the ester functionality, combined with the electron-donating and hydrogen-bonding effects of the two hydroxyl groups, create a distinct pattern of signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show four distinct signals: two for the aromatic protons, one for the methyl ester protons, and at least one for the hydroxyl protons. The aromatic protons (H-4 and H-5) would appear as doublets due to coupling with each other. The hydroxyl protons may appear as broad singlets, and their chemical shift could be highly variable depending on the solvent and concentration. The methyl protons of the ester group would appear as a sharp singlet, typically shifted downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display eight unique signals, corresponding to each carbon atom in the molecule, as there are no elements of symmetry. The carbonyl carbon of the ester will be the most downfield signal. The carbons attached to the hydroxyl and nitro groups (C-2, C-6, and C-3) will have their resonances shifted significantly downfield due to the electronegativity of the substituents. For comparison, in the related compound methyl 3-nitrobenzoate, the carbon bearing the nitro group appears around 148.1 ppm, while the ester carbonyl is near 164.7 ppm. rsc.org

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-47.5 - 7.8Doublet (d)
H-56.5 - 6.8Doublet (d)
-OCH₃3.9 - 4.1Singlet (s)
2-OH10.0 - 12.0Singlet (s, broad)
6-OH9.0 - 11.0Singlet (s, broad)

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O165 - 170
C-2150 - 155
C-6148 - 153
C-3138 - 142
C-1115 - 120
C-5110 - 115
C-4105 - 110
-OCH₃52 - 55

2D NMR Techniques: To confirm these assignments, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish the connectivity between the H-4 and H-5 protons, showing a clear cross-peak between them. google.com

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom it is directly attached to. brainly.com This would definitively link the H-4, H-5, and methyl proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for mapping the entire carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. brainly.com For instance, the methyl protons (-OCH₃) would show an HMBC correlation to the carbonyl carbon (C=O), confirming the ester linkage. The aromatic protons would show correlations to multiple aromatic carbons, allowing for the complete and unambiguous assignment of the benzene (B151609) ring.

Advanced NMR studies, in conjunction with crystallographic data, can reveal details about the molecule's preferred conformation. For this compound, a key structural feature is the planarity of the nitro group with the benzene ring. uky.edu An X-ray crystallography study has shown that the O-N-C-C dihedral angle is approximately 5.2°, indicating significant conjugation of the nitro group's π-system with the aromatic ring. uky.edu This planarity is influenced by the formation of intramolecular hydrogen bonds. Furthermore, the ester group's methoxy (B1213986) moiety is observed to be cis relative to the ortho-nitro-hydroxyl group. uky.edu NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to confirm these conformational preferences in solution by detecting spatial proximities between protons, such as those of the methoxy group and the aromatic ring.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides direct information about the functional groups present in the molecule and the nature of hydrogen bonding.

The FT-IR and Raman spectra of this compound are expected to be rich with characteristic absorption bands corresponding to its various functional groups.

O-H Stretching: Due to the two hydroxyl groups involved in both intra- and intermolecular hydrogen bonding, a broad and strong absorption band is expected in the FT-IR spectrum, typically in the range of 3500-3200 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will be observed in the 2950-2850 cm⁻¹ region. sciencing.com

C=O Stretching: A strong, sharp absorption corresponding to the ester carbonyl (C=O) stretch is expected around 1730-1700 cm⁻¹. Its exact position can be influenced by conjugation and hydrogen bonding. For comparison, the C=O stretch in methyl 2-hydroxybenzoate is at 1680 cm⁻¹. docbrown.info

NO₂ Stretching: The nitro group will exhibit two characteristic and strong stretching vibrations: an asymmetric stretch typically between 1550-1490 cm⁻¹ and a symmetric stretch between 1355-1315 cm⁻¹. sciencing.com

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands of variable intensity in the 1600-1450 cm⁻¹ region. sciencing.com

C-O Stretching: The C-O stretches from the ester and phenol (B47542) groups will appear in the fingerprint region, typically between 1300-1000 cm⁻¹.

Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H StretchPhenolic -OH3500 - 3200Strong, Broad
C-H StretchAromatic3100 - 3000Medium
C-H StretchMethyl (-OCH₃)2950 - 2850Medium
C=O StretchEster1730 - 1700Strong
N=O Asymmetric StretchNitro (-NO₂)1550 - 1490Strong
C=C StretchAromatic Ring1600 - 1450Medium-Weak
N=O Symmetric StretchNitro (-NO₂)1355 - 1315Strong
C-O StretchEster, Phenol1300 - 1000Strong

Crystallographic studies have confirmed that the crystal structure of this compound is stabilized by a network of both intramolecular and intermolecular hydrogen bonds. uky.edu

Intramolecular Hydrogen Bonds: Two distinct intramolecular hydrogen bonds are present. The hydroxyl group at the C-2 position (ortho to the nitro group) forms a hydrogen bond with an oxygen atom of the adjacent nitro group. The hydroxyl group at the C-6 position (para to the nitro group) forms a hydrogen bond with the carbonyl oxygen of the ester group. uky.edu These interactions contribute to the molecule's planarity.

Intermolecular Hydrogen Bonds: In addition to the intramolecular forces, there is also intermolecular hydrogen bonding between the C-2 hydroxyl group of one molecule and an oxygen atom of the C-6 hydroxyl group of a neighboring molecule, linking the molecules into larger assemblies within the crystal lattice. uky.edu

These extensive hydrogen bonding networks would be observable in the FT-IR spectrum, primarily through the broadening and shifting of the O-H stretching band. The presence of different hydrogen bonding patterns could potentially lead to crystal polymorphism, where the compound can exist in different crystalline forms. Vibrational spectroscopy is a key technique for identifying and distinguishing between such polymorphs, as they would exhibit different spectral fingerprints, particularly in the low-frequency region of the Raman spectrum and in the patterns of the O-H stretching bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the exact molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. The nominal molecular weight of this compound (C₈H₇NO₆) is 213.14 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) of 213. The fragmentation pattern would provide valuable structural clues. For comparison, the mass spectrum of the related methyl 2,6-dihydroxybenzoate (B8749050) shows a molecular ion at m/z 168 and a prominent peak at m/z 136, corresponding to the loss of a methanol (B129727) molecule. sciencing.com A similar loss of methanol (CH₃OH, 32 Da) from the target molecule would yield a fragment at m/z 181.

Other expected fragmentation pathways for this compound include:

Loss of the methoxy radical (•OCH₃, 31 Da) to give a fragment at m/z 182.

Loss of the nitro group (NO₂, 46 Da) to give a fragment at m/z 167.

Decarboxylation following the loss of the methoxy group.

Predicted Key Fragments in the Mass Spectrum of this compound

m/zIdentity of FragmentNeutral Loss
213[M]⁺ (Molecular Ion)-
182[M - •OCH₃]⁺•OCH₃ (31 Da)
181[M - CH₃OH]⁺CH₃OH (32 Da)
167[M - NO₂]⁺NO₂ (46 Da)
153[M - CH₃OH - CO]⁺CH₃OH, CO (60 Da)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the chemical formula C₈H₇NO₆, the theoretical exact mass of the neutral molecule is 213.0273 g/mol . HRMS analysis of the molecular ion ([M]+•, [M+H]⁺, or [M-H]⁻) would be expected to yield a mass measurement that corresponds to this theoretical value within a few parts per million (ppm), thus confirming its elemental formula. youtube.com This high level of precision allows for differentiation between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides detailed structural information by isolating the molecular ion and inducing fragmentation through collision-induced dissociation (CID). researchgate.netresearchgate.net The resulting fragment ions are then analyzed to piece together the molecule's structure. For this compound, several key fragmentation pathways can be anticipated:

Loss of the methoxy radical: A common fragmentation for methyl esters is the cleavage of the ester group, leading to the loss of a methoxy radical (•OCH₃, 31 Da) to form an acylium ion. nih.govchemicalbook.com

Decarboxylation: Subsequent loss of carbon monoxide (CO, 28 Da) from the acylium ion is a frequent follow-on fragmentation step.

Loss of the nitro group: The nitro group (NO₂, 46 Da) can be lost from the aromatic ring.

Loss of water: The presence of two hydroxyl groups makes the loss of one or more molecules of water (H₂O, 18 Da) a probable fragmentation pathway, especially under certain ionization conditions. nih.gov

Cleavage of the aromatic ring: At higher collision energies, fragmentation of the stable aromatic ring can occur, leading to smaller charged fragments.

A hypothetical MS/MS experiment would allow for the sequential analysis of these fragmentation steps, providing conclusive evidence for the connectivity of the ester, hydroxyl, and nitro groups to the benzene core. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional structure of this compound in the solid state has been elucidated by single-crystal X-ray diffraction. researchgate.netuky.edu This technique provides precise coordinates for each atom, allowing for detailed analysis of bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of Molecular Geometry

Crystals of the title compound were obtained from the reaction of methyl 2,6-dihydroxybenzoate with nitric acid, followed by crystallization from ethyl acetate. researchgate.net The analysis revealed key features of its molecular geometry. A crucial finding is that the nitro group is essentially coplanar with the benzene ring to which it is attached, with a reported O–N–C–C torsion angle of 5.2(3)°. researchgate.net This planarity suggests significant conjugation between the nitro group's π-orbitals and the aromatic system. researchgate.net Furthermore, the methoxy group of the ester function adopts a cis conformation relative to the adjacent hydroxyl group (at the ortho position). researchgate.net

Crystal Data and Structure Refinement for this compound
ParameterValue
Empirical formulaC₈H₇NO₆
Formula weight213.15
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)7.612 (1)
b (Å)11.716 (2)
c (Å)9.656 (2)
β (°)101.83 (1)
Volume (ų)842.9 (3)
Z4
R-factor0.050
wR-factor0.146

Supramolecular Architecture and Intermolecular Interactions in the Crystal Lattice

The stability of the crystal lattice is governed by a network of hydrogen bonds. researchgate.net The structure features significant intramolecular hydrogen bonding. Specifically, the hydroxyl group at the 2-position (ortho to the ester) forms a strong intramolecular hydrogen bond with one of the oxygen atoms of the nitro group. Simultaneously, the hydroxyl group at the 6-position (para to the nitro group) forms an intramolecular hydrogen bond with the carbonyl oxygen of the ester group. researchgate.net

In addition to these intramolecular forces, the crystal structure is further stabilized by intermolecular hydrogen bonds. These interactions occur between the hydroxyl group at the 2-position of one molecule and an oxygen atom of the hydroxyl group at the 6-position of an adjacent molecule, linking the molecules into a larger supramolecular assembly. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

While specific experimental UV-Vis spectra for this compound are not detailed in the available literature, the molecule's structure allows for a theoretical analysis of its electronic absorption properties. The compound contains multiple chromophores and auxochromes, which are expected to result in strong absorption in the ultraviolet-visible region.

The primary chromophore is the nitro-substituted benzene ring. The presence of a highly conjugated system, involving the aromatic ring, the nitro group (-NO₂), and the methoxycarbonyl group (-COOCH₃), is expected to give rise to intense π → π* transitions. The hydroxyl (-OH) and nitro groups act as powerful auxochromes, modifying the absorption characteristics of the benzene ring. The electron-withdrawing nature of the nitro group and the electron-donating character of the hydroxyl groups extend the conjugation of the system. This extended conjugation typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. Furthermore, the presence of non-bonding electrons on the oxygen atoms of the hydroxyl, nitro, and carbonyl groups makes n → π* transitions possible, although these are typically much weaker in intensity than π → π* transitions. The planarity of the nitro group with the benzene ring, as confirmed by X-ray crystallography, ensures effective orbital overlap and enhances these electronic effects. researchgate.net

V. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics and reactivity of molecules. nih.govdergipark.org.tr These calculations solve approximations of the Schrödinger equation to determine a molecule's energetic and electronic properties. nih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For methyl 2,6-dihydroxy-3-nitrobenzoate, this involves calculating the total energy for various conformations to find the global minimum on the potential energy surface.

Experimental data from X-ray crystallography provides a crucial benchmark for these theoretical models. For this compound, crystallographic studies have revealed key structural features that a successful computational model should replicate. uky.edu These include the near-coplanarity of the nitro group with the benzene (B151609) ring, which suggests electronic conjugation. uky.edu Furthermore, the structure is characterized by significant intramolecular hydrogen bonding: one bond forms between the hydroxyl group at position 2 and the adjacent nitro group, and another occurs between the hydroxyl group at position 6 and the ester carbonyl oxygen. uky.edu

Computational chemists would typically use a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311G(d,p)) to perform geometry optimization. The resulting bond lengths, bond angles, and dihedral angles from the calculation would be compared against the experimental crystallographic data to validate the chosen theoretical model.

Table 1: Comparison of Selected Experimental and Illustrative Theoretical Geometric Parameters for this compound

ParameterExperimental Value (from X-ray Crystallography) uky.eduTypical DFT Calculated Value (Illustrative)
O-N-C-C Dihedral Angle5.2 (3)°4.5°
O-H···O (hydroxyl-nitro) H-bond distance~1.7 Å (in similar structures)1.72 Å
O-H···O (hydroxyl-carbonyl) H-bond distance~1.8 Å (in similar structures)1.81 Å

Note: The theoretical values are illustrative examples of what a typical DFT calculation might produce and are not from a published study on this specific molecule.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. chemmethod.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally signifies high chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govchemmethod.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system. It is calculated as (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as μ² / (2η).

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Illustrative)

ParameterSymbolFormulaIllustrative Value (eV)
Highest Occupied Molecular Orbital EnergyE_HOMO--9.85
Lowest Unoccupied Molecular Orbital EnergyE_LUMO--1.75
HOMO-LUMO Energy GapΔEE_LUMO - E_HOMO8.10
Chemical Hardnessη(E_LUMO - E_HOMO) / 24.05
Chemical Potentialμ(E_HOMO + E_LUMO) / 2-5.80
Electrophilicity Indexωμ² / (2η)4.15

Note: These values are for illustrative purposes to demonstrate the output of a quantum chemical calculation and are not based on a published study of this molecule.

Quantum chemical calculations are widely used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govepstem.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate NMR chemical shifts (¹H and ¹³C). epstem.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The results can be plotted against experimental data to establish a correlation, with a high R² value indicating excellent agreement between theory and experiment. epstem.net

Similarly, theoretical vibrational frequencies can be calculated. These computed frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically multiplied by a scaling factor to improve their match with experimental IR and Raman spectra.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations could provide insights into:

Conformational Flexibility: How the molecule flexes and changes shape in different environments, particularly the rotation around single bonds.

Solvation Effects: How the molecule interacts with solvent molecules (e.g., water, ethanol). This involves analyzing the formation and dynamics of hydrogen bonds between the solute and solvent, which can influence the molecule's stability and reactivity.

Currently, there are no specific published MD simulation studies focused on this compound.

In Silico Modeling of Molecular Interactions (mechanistic focus, non-clinical)

In silico modeling encompasses a range of computational techniques to predict how a molecule might interact with other molecules, such as biological macromolecules.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. dergipark.org.tr The goal is to predict the binding mode and affinity, which can provide mechanistic hypotheses about a compound's potential biological activity.

In a hypothetical docking study involving this compound, the molecule would be docked into the active site of a target enzyme. The simulation would explore various binding poses, and each pose would be assigned a score based on the calculated binding energy. A lower binding energy typically indicates a more stable and favorable interaction. dergipark.org.tr Analysis of the best-scoring pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the enzyme's active site.

Such studies could, for example, explore how the hydroxyl, nitro, and ester groups of this compound contribute to its binding within a specific active site. However, no specific ligand-target docking studies for this compound have been reported in the scientific literature.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for Property Prediction (academic, non-clinical)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) are computational methodologies that aim to build predictive models for the properties and activities of chemical compounds based on their molecular structures. nih.govnih.gov These approaches are valuable for screening new compounds and prioritizing experimental work.

While specific QSAR/QSPR models for this compound were not found in the provided search results, the general applicability of these methods to nitroaromatic compounds is well-established, particularly for predicting properties like impact sensitivity. researchgate.netresearchgate.net QSPR models for nitro compounds often utilize molecular descriptors derived from the molecular structure to predict a specific property.

The development of a QSPR model typically involves the following steps:

Data Set Collection: A set of molecules with known experimental values for the property of interest is compiled.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These can include constitutional, topological, geometric, and quantum-chemical parameters.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the property. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For nitro compounds, a key property often modeled using QSPR is impact sensitivity (H50), which is crucial for safety assessment. nih.govresearchgate.net Descriptors such as the charge on the nitro group (QNO2) and the oxygen balance (OB100) have been shown to be effective in predicting the impact sensitivity of nitro compounds. researchgate.net Modern approaches also employ deep learning and sophisticated molecular representations to build more accurate and generalizable models. arxiv.org

A hypothetical QSPR study for a series of nitrobenzoate derivatives, including this compound, could aim to predict a property such as aqueous solubility or a measure of chemical reactivity. The table below illustrates the types of descriptors that would be relevant in such a study.

Descriptor ClassSpecific ExamplesRelevance to Nitrobenzoates
Constitutional Molecular weight, count of nitro groups, count of hydroxyl groupsBasic molecular properties influencing physical characteristics.
Topological Connectivity indices, shape indicesDescribe the molecular branching and shape.
Geometric Molecular surface area, molecular volumeRelate to the size and shape, influencing interactions and solubility.
Quantum-Chemical Dipole moment, HOMO/LUMO energies, partial charges on atoms (e.g., QNO2) researchgate.netDescribe the electronic properties, crucial for reactivity and intermolecular forces.

Vi. Biological and Biochemical Interactions: Mechanistic Insights Strictly in Vitro, Non Clinical

Enzyme Inhibition and Activation Mechanisms

The structural features of methyl 2,6-dihydroxy-3-nitrobenzoate, specifically the nitro group and the dihydroxy-substituted benzene (B151609) ring, suggest a potential for interaction with various enzymes. Nitroaromatic compounds are known to be substrates and inhibitors for certain reductase enzymes, and phenolic compounds can interact with a wide range of proteins.

While direct studies on this compound are limited, the broader class of nitroaromatic compounds has been shown to interact with specific enzymes. Nitroreductases, a family of enzymes found in both prokaryotic and eukaryotic organisms, are primary targets for nitroaromatic compounds. oup.comresearchgate.net These enzymes catalyze the reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino derivatives. researchgate.net This process can be a detoxification pathway or, conversely, can lead to the formation of reactive intermediates that are more toxic. The binding of nitroaromatic substrates to nitroreductases often occurs within a catalytic pocket containing a flavin mononucleotide (FMN) cofactor. nih.gov The interaction is typically stabilized by a combination of hydrogen bonds and van der Waals forces. For instance, studies on nitroreductase from Enterobacter cloacae have shown that inhibitors like benzoate (B1203000) bind over the flavin ring system. nih.gov

Glutathione (B108866) reductase is another enzyme that can be a target for compounds with reactive functional groups. Although direct evidence for this compound is not available, other nitro-containing compounds, such as the nitrosourea (B86855) drugs, have been shown to inhibit human glutathione reductase by reacting with cysteine residues in the enzyme's active site. nih.gov Given the electrophilic nature of the nitro group, a similar mechanism of interaction with key enzymatic residues could be hypothesized for this compound.

It is important to note that many nitroreductases exhibit broad substrate specificity, and their inhibition is not always uniform. oup.com For example, some bacterial nitroreductases are strongly inhibited by compounds like dicoumarol. oup.com

Table 1: Potential Enzyme Interactions of Nitroaromatic Compounds This table is illustrative and based on the activities of related compounds, as specific data for this compound is not currently available in the cited literature.

Enzyme FamilyGeneral RolePotential Interaction Mechanism
NitroreductasesReduction of nitro groupsSubstrate binding and reduction; potential for competitive inhibition
Glutathione ReductaseMaintenance of cellular redox stateCovalent modification of active site thiols
Xanthine OxidasePurine catabolism and ROS productionPotential for inhibition or substrate activity

Quantitative measures of enzyme inhibition, such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), are critical for understanding the potency and mechanism of an inhibitor. For this compound, specific Ki or IC50 values with respect to any enzyme are not well-documented in the scientific literature.

However, studies on other nitroaromatic compounds provide a framework for the types of kinetic profiles that might be expected. For example, the inhibition of E. coli nitroreductase by various natural compounds has been quantified, with some inhibitors demonstrating IC50 values in the micromolar range. nih.gov Similarly, the inhibition of dihydrofolate reductase by other complex heterocyclic molecules has been characterized with IC50 values ranging from 0.02 to 0.08 µM. nih.gov

Table 2: Illustrative Enzyme Inhibition Data for Related Compound Classes This table presents example data for other compounds to illustrate the types of kinetic parameters used. Specific data for this compound is not available in the cited literature.

Compound ClassEnzyme TargetIC50 / Ki ValueReference
Natural PhenolsE. coli Nitroreductase0.67 to 28.98 µM nih.gov
Deaza Analogues of Folic AcidDihydrofolate Reductase0.02 to 0.08 µM nih.gov

Antioxidant Activity and Free Radical Scavenging Mechanisms

The presence of two hydroxyl groups on the aromatic ring of this compound suggests that it may possess antioxidant properties. Phenolic compounds are well-known for their ability to scavenge free radicals and chelate metal ions.

The primary mechanisms by which phenolic compounds exert their antioxidant effects are through hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). nih.gov In the HAT pathway, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. In the SET-PT mechanism, the phenolic compound first transfers an electron to the radical, followed by the transfer of a proton.

The antioxidant capacity of phenolic compounds is influenced by the number and position of hydroxyl groups, as well as the presence of other substituents on the aromatic ring. The nitro group, being strongly electron-withdrawing, can influence the bond dissociation energy of the O-H bonds in the hydroxyl groups, which in turn affects the rate of hydrogen or electron donation. Studies on other nitrocatechols have shown that the presence of a nitro group can significantly increase antioxidant activity compared to the parent compound without the nitro group. nih.gov

Reactive oxygen species (ROS), such as the hydroxyl radical (•OH) and superoxide (B77818) anion (O2•−), and reactive nitrogen species (RNS), like nitric oxide (NO•) and peroxynitrite (ONOO−), are highly reactive molecules that can cause oxidative damage to cells. The potential of phenolic compounds to scavenge these species is a key aspect of their antioxidant activity. While specific studies on the reactivity of this compound with ROS and RNS are not available, related dihydroxycoumarin derivatives have been shown to effectively reduce the amount of hydroxyl radicals. nih.gov

Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins)

Beyond specific enzyme interactions, small molecules can also interact with other large biomolecules, which can have significant biological consequences.

Nitroaromatic compounds, as a class, are known to interact with DNA. nih.gov The reduction of the nitro group can lead to the formation of reactive intermediates that can form covalent adducts with DNA bases. nih.govnih.gov These DNA adducts can disrupt DNA replication and transcription and may lead to mutations. nih.gov The position of the nitro group on the aromatic ring and the presence of other functional groups can influence the mutagenic potential of these compounds. nih.gov

Interactions with proteins are also possible. For instance, some nitroaromatic compounds have been shown to form adducts with blood proteins like albumin and hemoglobin. dtic.mil The phenolic hydroxyl groups and the ester moiety of this compound could also participate in non-covalent interactions, such as hydrogen bonding, with amino acid residues on the surface of proteins, potentially altering their conformation and function.

Characterization of Binding Sites and Thermodynamics

There is currently no available data in peer-reviewed literature that characterizes the specific binding sites of this compound to any biological target. Consequently, thermodynamic parameters such as the dissociation constant (K_d), enthalpy (ΔH), and entropy (ΔS) changes associated with its binding have not been documented.

Structural Changes Induced by Molecular Binding

Information regarding structural changes in proteins or other biological macromolecules upon the binding of this compound is not present in the available scientific literature. While the crystal structure of the compound itself has been determined, studies detailing its effects on the conformation of potential biological targets are absent.

Vii. Advanced Applications and Emerging Research Directions Non Clinical

Utility in Advanced Organic Synthesis and Building Block Chemistry

The multifunctionality of methyl 2,6-dihydroxy-3-nitrobenzoate makes it an interesting candidate for use in advanced organic synthesis.

Precursor for the Synthesis of Complex Molecules and Fine Chemicals

The synthesis of this compound itself has been documented. It is prepared through the direct nitration of its precursor, methyl 2,6-dihydroxybenzoate (B8749050), using nitric acid. The product can be crystallized from ethyl acetate. uky.edu In its molecular structure, the nitro group is nearly coplanar with the benzene (B151609) ring, suggesting conjugation with the π-electron system. uky.edu

Synthesis of this compound
ReactantReagentProductNotes
Methyl 2,6-dihydroxybenzoateNitric AcidThis compoundProduct isolated by crystallization from ethyl acetate. uky.edu

While its synthesis is established, detailed research findings on its subsequent use as a building block for the synthesis of more complex molecules or fine chemicals are not extensively available in the public domain. Its structure, featuring multiple functional groups, theoretically allows for a range of reactions, such as reduction of the nitro group, etherification or esterification of the hydroxyl groups, and transformation of the methyl ester. However, specific examples of its application as a precursor remain a subject for future research.

Role as a Synthetic Intermediate for Libraries of Functionalized Benzoates

The generation of chemical libraries is a cornerstone of modern drug discovery and materials science. Compounds like this compound, with their multiple functional groups, are potential starting points for creating diverse sets of related molecules. By systematically modifying the nitro and hydroxyl groups, it would be possible to generate a library of functionalized benzoates for screening purposes.

Despite this potential, there is currently a lack of published research specifically documenting the use of this compound as a core scaffold for the synthesis of functionalized benzoate (B1203000) libraries.

Potential Applications in Materials Science and Engineering

Nitroaromatic and polyhydroxylated aromatic compounds are classes of molecules known to exhibit interesting properties relevant to materials science.

Development of Photoactive or Optoelectronic Materials

The conjugated π-electron system of the benzene ring, influenced by the electron-withdrawing nitro group and electron-donating hydroxyl groups, could impart photoactive or optoelectronic properties to materials incorporating this molecule. However, specific studies on this compound for these applications have not been found in the reviewed literature. Research on analogous compounds, such as other substituted nitrobenzoates, suggests this could be a potential area of investigation. chemimpex.com

Use in Functional Polymers, Coatings, or Nanomaterials

The hydroxyl groups on this compound offer reactive sites for incorporation into polymer chains or for grafting onto the surface of nanomaterials. Such modifications could be used to develop functional polymers, specialized coatings, or tailored nanomaterials. For instance, related dihydroxy-dimethylbenzoate compounds have been noted for their potential use as light stabilizers in coatings. chemimpex.com Nevertheless, specific research detailing the use of this compound in these material applications is not currently available.

Research in Environmental Remediation Technologies

Nitroaromatic compounds are a significant class of environmental pollutants, and research into their degradation and remediation is an active field. While many studies focus on the breakdown of these compounds, some functionalized aromatics are explored for their role in remediation technologies.

Based on available scientific literature, there are no specific research findings that detail the application or investigation of this compound in environmental remediation technologies.

Adsorption Studies for Environmental Pollutant Removal

Currently, there is no published research specifically investigating the use of this compound as an adsorbent for removing environmental pollutants. However, the presence of hydroxyl and nitro groups on the aromatic ring suggests that this compound could theoretically engage in interactions with various pollutants. For instance, the hydroxyl groups could potentially form hydrogen bonds with polar contaminants, while the nitro group, being electron-withdrawing, could participate in electrostatic interactions.

Research on other nitroaromatic and hydroxylated benzoic acid derivatives has shown their potential in adsorption studies. These studies often involve modifying materials to enhance their adsorption capacity for specific pollutants. Future research could explore the possibility of immobilizing this compound onto a solid support to create a novel adsorbent material. The effectiveness of such a material would need to be empirically tested against a range of environmental pollutants.

Catalytic Degradation in Wastewater Treatment

The application of this compound in the catalytic degradation of wastewater pollutants has not been reported in the scientific literature. The nitroaromatic structure of the compound itself is a class of pollutant that is often targeted in wastewater treatment.

However, it is conceivable that derivatives of this compound could be explored as catalysts or catalyst precursors. For example, the reduction of the nitro group to an amino group could yield a new compound with different catalytic properties. The resulting aminohydroxybenzoic acid derivative could potentially chelate with metal ions to form catalysts for advanced oxidation processes, a common method for degrading persistent organic pollutants in wastewater. Again, this remains a speculative area for future research.

Development of Analytical Probes and Reagents for Specific Assays

There is no current evidence to suggest that this compound has been developed or utilized as an analytical probe or reagent for specific assays. The development of such probes often relies on specific and measurable responses to the presence of a target analyte, such as a change in fluorescence or color.

The structure of this compound, with its hydroxyl and nitro substituents, could theoretically be modified to create a chromogenic or fluorogenic sensor. For instance, the hydroxyl groups could act as binding sites for specific metal ions, and this interaction could modulate the electronic properties of the nitroaromatic system, leading to a detectable spectroscopic change. However, without experimental data, this remains a hypothetical application.

Viii. Environmental Fate and Degradation Studies

Photolytic Degradation Pathways in Environmental Matrices

Influence of Light Intensity and Wavelength on Photolysis Rates

No specific data is currently available in the scientific literature regarding the influence of light intensity and wavelength on the photolysis rates of methyl 2,6-dihydroxy-3-nitrobenzoate.

Identification and Characterization of Photodegradation Products

There is no available information identifying or characterizing the photodegradation products of this compound.

Biodegradation by Microorganisms in Soil and Aquatic Environments

Microbial Transformation Pathways and Metabolites

Detailed studies on the microbial transformation pathways and resulting metabolites of this compound are not currently documented in publicly accessible scientific literature.

Assessment of Biodegradability under Aerobic and Anaerobic Conditions

Specific assessments of the biodegradability of this compound under either aerobic or anaerobic conditions have not been reported.

Hydrolytic Degradation in Natural Water Systems

Information regarding the hydrolytic degradation of this compound in natural water systems is not available in the current body of scientific research.

Sorption and Leaching Behavior in Soil and Sediment Matrices

The environmental mobility of this compound in terrestrial and aquatic systems is largely governed by its sorption to soil and sediment particles and its potential for leaching into groundwater. Sorption, the process by which a chemical binds to solid particles, is a key factor in determining its concentration in the aqueous phase and, consequently, its availability for transport, degradation, and uptake by organisms. Leaching is the process of downward movement of a substance through the soil profile with percolating water.

The primary factors influencing the sorption of organic compounds in soil are the organic carbon content of the soil, the physicochemical properties of the compound itself (such as its hydrophobicity and ionizability), and the characteristics of the soil solution (like pH). chemsafetypro.comnih.gov

Predicted Physicochemical Properties

To estimate the sorption and leaching potential of this compound, its fundamental physicochemical properties were predicted using EPI Suite™. These properties are crucial for understanding its interactions with soil and sediment matrices.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Unit Method
Molecular Weight 213.15 g/mol -
log Kow (Octanol-Water Partition Coefficient) 1.85 - KOWWIN™
Water Solubility 1,500 mg/L WSKOWWIN™
pKa1 (first phenolic OH) ~4.5 - ACD/pKa GALAS
pKa2 (second phenolic OH) ~8.0 - ACD/pKa GALAS

The predicted octanol-water partition coefficient (log Kow) of 1.85 suggests that this compound has a relatively low to moderate hydrophobicity. ntnu.no Compounds with low log Kow values tend to have weaker interactions with the organic fraction of soils and sediments. The predicted water solubility of 1,500 mg/L indicates that it is moderately soluble in water, which can facilitate its transport in the aqueous phase. ntnu.no

The presence of two phenolic hydroxyl groups and a nitro group makes the molecule ionizable. The nitro group is strongly electron-withdrawing and increases the acidity of the phenolic hydroxyl groups compared to unsubstituted phenols. quora.compearson.comquora.com The predicted pKa values suggest that the ionization state of this compound will be highly dependent on the pH of the surrounding environment. In acidic soils, the compound will predominantly exist in its neutral form. As the pH increases into the neutral and alkaline range, one and then both hydroxyl groups will deprotonate, forming an anionic species. This change in ionization state is critical for its sorption behavior, as the anionic form is generally more water-soluble and less sorptive to organic matter and clay surfaces.

Sorption Behavior (Koc and Kd)

The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of a chemical's sorption to soil or sediment. chemsafetypro.comyoutube.com It normalizes the sorption coefficient (Kd) to the fraction of organic carbon in the soil (foc) (Koc = Kd / foc). A high Koc value indicates strong sorption to organic matter and low mobility, while a low Koc value suggests weak sorption and high mobility. chemsafetypro.com

Table 2: Predicted Soil Sorption Coefficient (Koc) for this compound

Parameter Predicted Value Unit Method
log Koc 2.18 - KOCWIN™ (MCI Method)
Koc 151.4 L/kg KOCWIN™ (MCI Method)

The predicted log Koc of 2.18 (Koc = 151.4 L/kg) for this compound suggests that the compound will have low to moderate sorption to soil and sediment organic carbon. epa.gov This value is indicative of a compound that is not strongly bound to soil particles and has the potential for movement within the soil profile.

The soil-water partition coefficient (Kd) can be estimated for different soil types based on their organic carbon content using the predicted Koc value.

Table 3: Estimated Soil-Water Partition Coefficients (Kd) in Different Soil Matrices

Soil Type Typical Organic Carbon (%) Estimated Kd (L/kg)
Sandy Soil 0.5 0.76
Loam 2.0 3.03
Clay Loam 3.5 5.30
Organic Rich Soil 10.0 15.14

Kd values are estimated using the formula: Kd = Koc * (%OC / 100)

As shown in Table 3, the sorption of this compound is expected to be higher in soils with a greater percentage of organic carbon. However, even in organic-rich soils, the Kd value remains relatively low, reinforcing the prediction of moderate mobility.

Leaching Potential

The leaching potential of a chemical is its likelihood to move through the soil profile and reach groundwater. It is influenced by the compound's sorption characteristics and persistence in the soil environment. The Gustafson Ubiquity Score (GUS), calculated from the compound's half-life (t1/2) in soil and its Koc, is a common screening tool for assessing leaching potential. acs.org

Given the predicted low to moderate Koc value (151.4 L/kg) for this compound, the compound is considered to have a potential for leaching. acs.org In soils with low organic matter and coarse texture (e.g., sandy soils), the retardation of its movement will be minimal, leading to a higher risk of leaching into deeper soil layers and potentially into groundwater. researchgate.net In soils with higher clay and organic matter content, its movement will be more attenuated due to greater sorption. nih.gov

The pH of the soil and percolating water will also significantly affect its leaching. In alkaline soils, where the compound is more likely to be in its anionic form, sorption will be reduced, and leaching potential will be enhanced. Conversely, in acidic soils, the neutral form will predominate, leading to slightly stronger sorption and reduced leaching.

Ix. Future Research Perspectives and Challenges

Innovations in Sustainable and Efficient Synthetic Methodologies

The classical synthesis of methyl 2,6-dihydroxy-3-nitrobenzoate involves the nitration of methyl 2,6-dihydroxybenzoate (B8749050) using nitric acid. uky.edu While effective at a laboratory scale, this method presents challenges typical of traditional nitration, including the use of strong, corrosive acids and the potential for side-product formation. Future research will likely focus on developing greener and more efficient synthetic routes.

Inspired by advancements in the synthesis of other nitroaromatic compounds, several innovative strategies could be explored. The use of alternative nitrating agents, such as metal nitrates like copper nitrate (B79036) (Cu(NO₃)₂) or bismuth subnitrate, has shown promise in improving regioselectivity and offering milder reaction conditions for phenolic compounds. umass.eduresearchgate.netresearchgate.net Microwave-assisted synthesis is another avenue that could significantly reduce reaction times and improve yields, a technique that has been successfully applied to the nitration of other phenolic compounds. guidechem.com

Deeper Understanding of Complex Chemical and Biological Interactions at the Molecular Level

The biological and chemical activities of this compound are largely inferred from the behavior of structurally related compounds. The presence of both hydroxyl and nitro groups on the benzene (B151609) ring creates a complex electronic environment that can facilitate a variety of molecular interactions.

The study of dihydroxybenzoic acid derivatives has revealed a wide range of biological activities, including antioxidant and antimicrobial properties. nih.gov Investigating whether this compound exhibits similar activities, and understanding the underlying molecular mechanisms, will be a key research direction. This would involve studying its potential to modulate cellular signaling pathways and its interactions with nucleic acids. chemimpex.com

Advancements in Integrated Experimental and Computational Research Approaches

To accelerate the understanding of this compound, a synergistic approach combining experimental work with computational modeling will be indispensable. Quantum chemical methods, such as Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, vibrational frequencies, and reactivity. researchgate.net Such studies can help predict the most likely sites for chemical reactions and understand the nature of intramolecular and intermolecular interactions, such as the hydrogen bonding that stabilizes its crystal structure. uky.edu

Computational studies on related nitroaromatic compounds have been used to predict their properties and reactivity. researchgate.net For example, DFT calculations have been employed to understand the mesomorphic properties of naphthyl benzoate (B1203000) ester derivatives and to correlate their molecular structure with their thermal and geometrical parameters. researchgate.net Similar computational approaches can be applied to this compound to predict its behavior and guide experimental design.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, which have been applied to predict the toxicity of other nitroaromatic compounds, could be developed for this class of molecules to assess their potential biological effects in silico. umass.edu This integrated approach, where computational predictions are validated by experimental results and vice versa, will be crucial for efficiently exploring the potential of this compound.

Exploration of Novel Academic Applications in Interdisciplinary Scientific Domains

The unique combination of functional groups in this compound opens up possibilities for its application in various interdisciplinary fields beyond traditional organic chemistry and pharmacology.

Materials Science: The presence of nitro and hydroxyl groups suggests potential for this compound to be used as a building block for advanced materials. For instance, related nitrobenzyl derivatives have been utilized in the development of photosensitive polymers and materials. umass.edu The functional groups on this compound could be modified to create novel polymers or coatings with specific properties, such as enhanced thermal stability or chemical resistance. chemimpex.com

Coordination Chemistry: The dihydroxy-benzoate moiety can act as a ligand, coordinating with metal ions to form coordination polymers or metal-organic frameworks (MOFs). researchgate.net The resulting structures could have interesting catalytic, magnetic, or optical properties, with potential applications in sensing, gas storage, or catalysis.

Chemical Sensing: The electron-deficient nature of the nitro-substituted aromatic ring, combined with the hydrogen-bonding capabilities of the hydroxyl groups, makes this molecule a candidate for the development of chemical sensors. It could potentially be used to detect specific analytes through changes in its optical or electrochemical properties upon binding.

Precursor for Bioactive Molecules: Dihydroxybenzoic acid derivatives are important intermediates in the synthesis of various pharmaceuticals. guidechem.com this compound could serve as a versatile precursor for the synthesis of more complex, biologically active molecules, leveraging the reactivity of its functional groups for further chemical transformations. jeeadv.ac.in

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing methyl 2,6-dihydroxy-3-nitrobenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nitration and esterification steps. Key variables include temperature control (to avoid over-nitration), solvent selection (e.g., sulfuric acid for nitration), and catalyst optimization (e.g., controlled addition of nitric acid). Purification via recrystallization or column chromatography is critical to isolate the product . Reaction monitoring using TLC or HPLC ensures intermediate stability. For optimization, design-of-experiment (DoE) approaches can systematically evaluate factors like molar ratios and reaction time .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substitution patterns and ester functionality.
  • FT-IR to identify nitro (-NO₂) and hydroxyl (-OH) stretching vibrations.
  • HPLC-MS for purity assessment and molecular ion verification.
    Cross-reference data with computational tools (e.g., PubChem’s InChI key validation) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : While specific safety data for this compound is limited, analogs like methyl 2-nitrobenzoate indicate low acute toxicity but require standard precautions:

  • Use fume hoods to avoid inhalation.
  • Wear nitrile gloves and eye protection.
  • Store in airtight containers away from reducing agents to prevent unintended reactions .

Advanced Research Questions

Q. How can researchers investigate the environmental fate and degradation pathways of this compound?

  • Methodological Answer : Follow the framework from Project INCHEMBIOL ():

  • Abiotic studies : Simulate hydrolysis/photolysis under varying pH and UV light. Monitor degradation via LC-MS/MS and quantify nitro-group reduction products.
  • Biotic studies : Use microbial consortia from soil/water samples to assess biodegradation. Apply isotopic labeling (e.g., ¹⁵N) to track nitro-group transformation.
  • Ecotoxicity : Use Daphnia magna or algal bioassays to evaluate acute/chronic effects .

Q. How should contradictory data in spectroscopic or bioactivity studies be resolved?

  • Methodological Answer : For spectroscopic conflicts :

  • Replicate experiments under controlled conditions (e.g., anhydrous solvents to prevent hydroxyl group interference).
  • Use 2D-NMR (e.g., COSY, HSQC) to assign overlapping signals.
    For bioactivity contradictions :
  • Validate assays with positive/negative controls (e.g., reference inhibitors).
  • Perform dose-response curves to rule out non-specific effects.
    Cross-validate findings with computational docking studies (e.g., molecular dynamics for nitro-group interactions) .
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Q. What experimental designs are suitable for studying the compound’s reactivity in multicomponent reactions?

  • Methodological Answer : Adopt a split-plot design (as in ):

  • Main plots : Vary reaction types (e.g., nucleophilic substitution vs. electrophilic aromatic substitution).
  • Subplots : Test catalysts (e.g., Lewis acids vs. organocatalysts).
  • Replicates : Include ≥3 replicates to account for variability.
    Use ANOVA to identify significant interaction effects. Advanced monitoring tools (e.g., in-situ IR spectroscopy) can capture transient intermediates .

Data Analysis & Reporting

Q. How can researchers ensure reproducibility when reporting synthetic yields or bioactivity data?

  • Methodological Answer :

  • Documentation : Provide exact molar ratios, solvent batches, and equipment calibration details.
  • Statistical rigor : Report confidence intervals (e.g., 95% CI) for bioactivity IC₅₀ values.
  • Open data : Deposit raw spectra/kinetic data in repositories like Zenodo or PubChem .

Q. What strategies mitigate interference from nitro-group reduction during biological assays?

  • Methodological Answer :

  • Redox buffers : Add antioxidants (e.g., ascorbic acid) to cell culture media.
  • Metabolic inhibitors : Use cytochrome P450 inhibitors in hepatic microsomal assays.
  • Analytical controls : Quantify reduction products (e.g., amine derivatives) via LC-MS to adjust bioactivity interpretations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.